4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride
Description
Historical Development and Discovery Context
The discovery of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine dihydrochloride emerged from systematic investigations into heterocyclic compounds with potential pharmacological activity. Early work on thienopyridine derivatives dates to the mid-20th century, when researchers recognized the structural versatility of fused thiophene-pyridine systems. The specific tetrahydrothieno[3,2-c]pyridine scaffold gained prominence in the 1980s–1990s as part of efforts to develop novel central nervous system (CNS) agents, particularly antipsychotics.
A critical milestone occurred when Bristol-Myers researchers identified the 4-(1-piperazinyl)thieno[3,2-c]pyridine system as a pharmacophore with dopamine and serotonin receptor interactions. This work laid the foundation for structural modifications, including the introduction of the methanamine side chain at the 4-position. The dihydrochloride salt form was subsequently developed to improve solubility and crystallinity for pharmaceutical applications. Patent literature from the early 2010s reveals optimized synthetic routes, such as the cyclocondensation of thiophene derivatives with formaldehyde and ammonium chloride under acidic conditions.
Structural Classification within Heterocyclic Chemistry
This compound belongs to the tetrahydropyridine subclass of bicyclic heterocycles, characterized by:
- A partially saturated pyridine ring fused to a thiophene moiety
- A six-membered 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core
- An aminomethyl substituent at the 4-position
- Dihydrochloride counterions enhancing stability
The fusion pattern ([3,2-c] orientation) creates unique electronic properties due to the sulfur atom's position adjacent to the pyridine nitrogen. X-ray crystallographic studies of related compounds show planar aromatic regions with chair-like conformations in the saturated ring. The methanamine group introduces a basic nitrogen center (pKa ~9–10), enabling salt formation and hydrogen bonding interactions critical for biological activity.
Scientific Significance in Medicinal Chemistry Research
This molecule has become a strategic intermediate in drug discovery due to three key attributes:
- Multitarget pharmacology : The core structure shows affinity for serotonin 5-HT1/5-HT2 and dopamine D2 receptors, as demonstrated in electrophysiological studies of analogous compounds.
- Structural plasticity : The 4-aminomethyl position serves as a conjugation site for developing prodrugs and targeted therapies. For example, coupling with cyclopropane carbonyl benzyl groups yields potent antiplatelet agents.
- Metabolic stability : Hydrogenation of the pyridine ring reduces first-pass metabolism compared to fully aromatic analogs, as evidenced by improved oral bioavailability in preclinical models.
Recent applications include its use as a building block for P2Y12 receptor antagonists, with derivatives showing 73% yield in optimized coupling reactions. The dihydrochloride form facilitates purification and scale-up, addressing historical challenges in thienopyridine synthesis.
Evolution of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine Dihydrochloride Investigation
Research has progressed through three distinct phases:
Phase 1 (1980s–2000): Initial pharmacological characterization of the parent tetrahydropyridine system revealed antipsychotic potential through serotonin receptor modulation. However, poor solubility limited therapeutic utility.
Phase 2 (2001–2015): Salt formation strategies emerged, with the dihydrochloride derivative demonstrating enhanced physicochemical properties. Concurrently, novel synthetic methods were developed, including:
- Acid-catalyzed cyclization of thiophene precursors
- Palladium-mediated cross-coupling for side chain introduction
- Kinetic resolution techniques to access enantiopure forms
Phase 3 (2016–present): Focus shifted to structure-activity relationship (SAR) studies and targeted delivery systems. Key advances include:
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c9-5-7-6-2-4-11-8(6)1-3-10-7;;/h2,4,7,10H,1,3,5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBKFMEIZNFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with formaldehyde and formic acid, followed by reduction and hydrochloride formation.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Inhibition of Human PNMT
Research indicates that compounds based on the tetrahydrothieno[3,2-c]pyridine scaffold exhibit potent inhibitory activity against human phenylethanolamine N-methyltransferase (PNMT). This enzyme is crucial for the biosynthesis of catecholamines, which are important neurotransmitters. A study highlighted that modifications to the tetrahydrothieno[3,2-c]pyridine structure can enhance its potency significantly. For instance, specific substituents were found to increase inhibitory activity up to 29-fold compared to unmodified compounds .
Antimicrobial Activity
Compounds derived from tetrahydrothieno[3,2-c]pyridine have shown promising antimicrobial properties. A review of various derivatives demonstrated significant antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these derivatives were reported as low as 50 mg/mL in certain cases .
Synthesis Techniques
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives can be achieved through various methods including:
- Pictet-Spengler Reaction : This method allows for the formation of the tetrahydrothieno ring system by reacting tryptamine derivatives with aldehydes or ketones.
- Enantioselective Synthesis : Recent advancements have enabled the enantioselective synthesis of these compounds using chiral catalysts, which is crucial for developing drugs with specific biological activities .
Case Study 1: Antimicrobial Efficacy
A series of experiments assessed the efficacy of modified tetrahydrothieno[3,2-c]pyridine derivatives against various bacterial strains. The results indicated that certain structural modifications led to enhanced activity and selectivity towards bacterial targets. For example, derivatives with electron-withdrawing groups showed improved inhibition zones compared to their parent compounds .
Case Study 2: Pharmacological Profile
In vivo studies on animal models have shown that tetrahydrothieno[3,2-c]pyridine derivatives can modulate neurotransmitter levels effectively. These studies suggest potential applications in treating disorders related to catecholamine dysregulation such as depression and anxiety disorders. The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics in biological systems .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs: Variations in Ring Fusion and Substituents
The tetrahydrothienopyridine scaffold exhibits structural diversity based on ring fusion positions and substituents. Key analogs include:
Table 1: Structural Comparison of Tetrahydrothienopyridine Derivatives
Notes:
- Ring fusion : The [3,2-c] vs. [2,3-c] fusion alters electronic distribution and steric accessibility, impacting receptor binding .
- Substituent effects : The 4-methanamine group in the target compound introduces a primary amine, contrasting with ticlopidine’s 5-benzyl group, which enhances lipophilicity and antiplatelet activity .
Pharmacological Analogs: Antiplatelet Agents
The target compound shares a core framework with clinically used ADP receptor antagonists.
Table 2: Pharmacological Comparison of THTP-Based Antiplatelet Agents
Key findings :
- Ticlopidine and clopidogrel : Both feature bulky aromatic substituents at position 5, critical for blocking the ADP receptor on platelets .
- Methanamine substituent : The target compound’s 4-position primary amine may alter binding kinetics or metabolic stability compared to benzyl groups .
Solubility and Stability:
- Dihydrochloride salts : Enhance aqueous solubility (e.g., target compound vs. neutral THTP derivatives) .
- Synthetic routes : The target compound may be synthesized via reductive amination of 4-oxo-THTP precursors, analogous to methods in .
Impurity Profiles:
Chromatographic methods for related THTP derivatives (e.g., acetate analogs in ) highlight the importance of controlling positional isomers and oxidation byproducts .
Biological Activity
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine; dihydrochloride (CAS No. 28783-41-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and research findings.
- Molecular Formula : C7H9N.S.2HCl
- Molecular Weight : 175.68 g/mol
- IUPAC Name : 4,5,6,7-tetrahydrothieno[3,2-c]pyridine; hydrochloride
Synthesis
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine typically involves multi-step reactions that may include cyclization processes and the use of various reagents such as potassium carbonate in acetonitrile under controlled temperatures. For example:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Potassium carbonate | Acetonitrile at 25-35°C for 5 hours | 73.1% |
| 2 | 2-bromo-1-cyclopropyl-(2-fluorophenyl) ethanone | Room temperature for 25 hours | - |
These steps demonstrate the compound's synthetic versatility and potential for modification to enhance biological activity.
Biological Activity
The biological activities of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin derivatives have been extensively studied. Key findings include:
- Anti-inflammatory Properties : Several derivatives have shown significant inhibition of lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood models. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Some studies indicate that these compounds exhibit antimicrobial properties against various pathogens. This opens avenues for their use in developing new antibiotics or antiseptics .
- Neuroprotective Effects : Research has suggested that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative disease therapies .
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various tetrahydrothieno derivatives, it was found that specific substitutions on the thieno-pyridine core significantly enhanced their ability to inhibit TNF-alpha production. The most potent compounds demonstrated IC50 values in the low micromolar range.
Case Study 2: Neuroprotection
A series of experiments involving neuronal cell cultures showed that tetrahydrothieno derivatives could reduce markers of oxidative stress. The protective effects were attributed to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine dihydrochloride, and how can purity be ensured?
- Methodology : The compound can be synthesized via deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate using concentrated HCl in methanol under ambient conditions for 1 hour . Polar solvents like methanol are critical for facilitating protonation and salt formation. Purity (>98%) is typically verified via reverse-phase HPLC with UV detection, as validated in analogous heterocyclic amine syntheses .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of /-NMR to confirm the thienopyridine backbone and amine protonation states. Mass spectrometry (ESI-MS) is essential for verifying molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. HPLC with a C18 column and gradient elution ensures purity .
Q. What safety protocols are mandatory when handling this compound?
- Methodology : Wear nitrile gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to HCl off-gassing during synthesis. Waste must be neutralized with sodium bicarbonate before disposal in designated hazardous containers .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound’s derivatives?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states in derivatization reactions. Pair this with high-throughput screening in polar aprotic solvents (e.g., DMF or DMSO) to validate computational predictions experimentally. ICReDD’s integrated computational-experimental framework is a proven model .
Q. How should researchers resolve contradictions between theoretical and experimental solubility data?
- Methodology : Use Hansen solubility parameters (HSPs) to predict solubility in solvents like THF or acetonitrile. Experimentally validate via turbidimetry or dynamic light scattering (DLS). Discrepancies often arise from protonation state changes—adjust pH or counterion choice (e.g., switching to trifluoroacetate) to align data .
Q. What strategies mitigate degradation during long-term storage?
- Methodology : Store lyophilized samples at -20°C under argon to prevent oxidation. For solutions, use acidic buffers (pH 4–5) to stabilize the amine hydrochloride form. Monitor degradation via LC-MS every 3–6 months, tracking peaks for hydrolyzed or oxidized byproducts .
Q. How can researchers design experiments to probe this compound’s reactivity in heterocyclic ring-forming reactions?
- Methodology : Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, a Box-Behnken design reduces the number of trials while assessing interactions between variables. Use -NMR reaction monitoring to track intermediates .
Q. What mechanistic insights explain unexpected byproducts in its synthesis?
- Methodology : Use isotopic labeling (e.g., -ammonia) to trace amine group incorporation. Perform kinetic studies under varying HCl concentrations to identify whether side reactions (e.g., sulfonyl group hydrolysis) occur during Boc deprotection. GC-MS or MALDI-TOF can identify low-abundance byproducts .
Methodological Notes
- Data Contradictions : Cross-validate NMR and HPLC results with orthogonal methods (e.g., IR spectroscopy) when purity claims conflict with biological assay outcomes .
- Reaction Scaling : For gram-scale synthesis, replace batch stirring with flow chemistry to improve HCl mixing efficiency and reduce exothermic risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
